2-amino-N,N-dimethylpyridine-4-carboxamide
Overview
Description
2-amino-N,N-dimethylpyridine-4-carboxamide, also known as DMAP, is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3,(H2,9,10) . This indicates that the molecule consists of a pyridine ring with an amino group at the 2-position and a dimethylcarboxamide group at the 4-position .The storage temperature and shipping temperature are not specified .
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds related to 2-amino-N,N-dimethylpyridine-4-carboxamide have demonstrated significant antibacterial and antifungal properties. For instance, thiophene-3-carboxamide derivatives have been found to exhibit these activities, highlighting their potential in developing new antimicrobial agents (Vasu et al., 2003).
Cholinesterase Inhibition
Derivatives of 2-amino-4,6-dimethylpyridine have shown moderate activity as inhibitors of acetyl and butyrylcholinesterase. These properties are significant in the context of potential treatments for neurodegenerative diseases like Alzheimer's (Debord et al., 1997).
Synthesis of Carboxamides and Peptides
Research indicates that this compound derivatives are effective in the synthesis of various carboxamides or peptides. This has implications in the field of organic chemistry and drug development, offering a method to synthesize these compounds without undesired racemization (Shiina & Kawakita, 2003).
Antitumor Activities
Compounds structurally similar to this compound, particularly acridine derivatives, have shown potential as antitumor agents. These compounds' interactions with DNA and their binding energies provide insights into their possible application in cancer therapy (Hudson et al., 1987).
DNA Binding and Drug Design
The ability of related compounds to bind DNA and their potential as drug candidates for various diseases is another area of research. For instance, the study of acridine derivatives' interactions with DNA reveals insights into the design of novel drug molecules (Crenshaw et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N,N-dimethylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFFOQAGOVCTAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908269-95-4 | |
Record name | 2-amino-N,N-dimethylpyridine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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